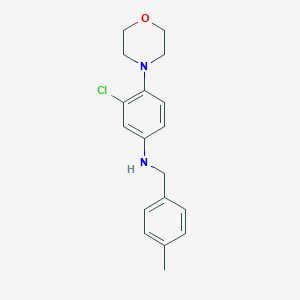![molecular formula C15H17NO B502133 {[2-(BENZYLOXY)PHENYL]METHYL}(METHYL)AMINE CAS No. 869946-95-2](/img/structure/B502133.png)
{[2-(BENZYLOXY)PHENYL]METHYL}(METHYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Benzyloxy)phenyl]-N-methylmethanamine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a methylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(BENZYLOXY)PHENYL]METHYL}(METHYL)AMINE typically involves the following steps:
Benzylation: The initial step involves the benzylation of a phenol derivative to introduce the benzyloxy group.
Methylation: Finally, the methylation of the amine group is carried out to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Benzyloxy)phenyl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
1-[2-(Benzyloxy)phenyl]-N-methylmethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of amine-containing compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-(BENZYLOXY)PHENYL]METHYL}(METHYL)AMINE involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with acidic residues in proteins. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Benzyloxy)phenyl]methanamine: Similar structure but lacks the methyl group on the amine.
N-[4-(Benzyloxy)phenyl]glycinamide: Contains a glycinamide moiety instead of the methylmethanamine group.
Levalbuterol Related Compound F: Contains a benzyloxy group but has a different overall structure.
Uniqueness
1-[2-(Benzyloxy)phenyl]-N-methylmethanamine is unique due to the presence of both the benzyloxy and methylmethanamine groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
N-methyl-1-(2-phenylmethoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16-11-14-9-5-6-10-15(14)17-12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNHHDJWGUQRPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(2-fluorobenzyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B502050.png)
![6-[(4-Fluorophenyl)methylamino]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B502051.png)
![4-{4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl}-2-chloropyrimidine](/img/structure/B502052.png)
![6-[(3-chlorobenzyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B502053.png)
![1,3-dimethyl-6-{[3-(trifluoromethyl)benzyl]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B502054.png)
![6-[(4-methyl-1-piperazinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502056.png)
![7-Chloro-4-[4-(4-chlorophenyl)-1-piperazinyl]quinoline](/img/structure/B502057.png)
![Ethyl 4-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]-1-piperazinecarboxylate](/img/structure/B502058.png)
![N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-4-chloroaniline](/img/structure/B502060.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide](/img/structure/B502061.png)
![2-[4-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B502064.png)


![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B502073.png)
